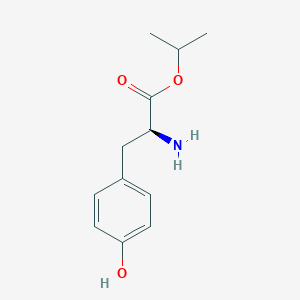

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate

描述

属性

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCSDOJYHFGZHH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine) with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

化学反应分析

Ester Hydrolysis and Saponification

The isopropyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M KOH in 50% ethanol/water, 78°C, 6h | 3-(4-Hydroxyphenyl)propanoic acid | 89% |

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ester group with a hydrazide, enabling access to hydrazone derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 9h | -(4-Hydroxyphenyl)-β-alanine hydrazide | 94% |

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or modulating bioactivity:

| Acylating Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetic anhydride | DMAP, CHCl, 25°C | -Acetylated derivative | Antifungal intermediates |

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes/ketones, forming hydrazones or heterocycles:

| Carbonyl Compound | Conditions | Product | IC (Fusarium) | Reference |

|---|---|---|---|---|

| 2-Cyanoethyl bromide | KCO, DMF, 60°C | -Dithiocarbamate derivative | 56 μM | |

| 2,5-Hexanedione | AcOH, 2-propanol, reflux | Pyrrole heterocycle | N/A |

Key Structural Modifications

Modifications at the phenolic hydroxyl or β-carbon influence reactivity and applications:

Stability and Degradation

Under oxidative conditions, the phenolic hydroxyl group undergoes oxidation, necessitating protective strategies:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| CrO, HSO | CHCl, 25°C | Quinone derivative |

科学研究应用

Anticancer Applications

Recent studies have highlighted the potential of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate derivatives as anticancer agents. Research indicates that these compounds can selectively inhibit the viability of cancer cells while exhibiting lower toxicity towards non-cancerous cells. For example:

- Cytotoxicity Studies : A study demonstrated that certain derivatives reduced the viability of A549 lung cancer cells by up to 50%, indicating promising anticancer properties .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell migration, thereby preventing metastasis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Findings suggest that:

- Radical Scavenging Activity : Some derivatives exhibit significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid .

- Potential for Neuroprotection : The antioxidant activity suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties against drug-resistant pathogens. Key findings include:

- Antifungal Activity : Novel derivatives have shown effectiveness against fungal pathogens such as Fusarium oxysporum, with IC50 values indicating substantial antifungal activity .

- Broad Spectrum Activity : Research indicates that these compounds can target both bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives has been optimized using various methods, including ultrasound-assisted synthesis, which enhances yield and efficiency . The structure-activity relationship (SAR) studies indicate that modifications in the phenolic ring and amino acid backbone can significantly influence biological activity.

| Derivative | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 20 | Anticancer | 31.2 | Selective against A549 cells |

| Compound 17 | Antioxidant | <20 | Comparable to ascorbic acid |

| Compound 6 | Antifungal | 56 | Effective against Fusarium oxysporum |

作用机制

The mechanism of action of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions and metabolic processes.

相似化合物的比较

Ester Group Variants

Phenyl Substituent Variants

Backbone Modifications

- Propanoate vs.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases.

生物活性

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as L-tyrosine isopropyl ester, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₁₂H₁₇NO₃, and it has a molecular weight of approximately 223.27 g/mol. The compound exhibits various biological properties due to its structural similarity to L-tyrosine, an essential amino acid involved in the synthesis of neurotransmitters and hormones.

Chemical Structure and Properties

The unique structure of this compound includes:

- An isopropyl group attached to the amino acid backbone.

- A hydroxyphenyl group that enhances its biological interactions.

This configuration allows the compound to participate in various biochemical pathways, influencing neurotransmitter systems and potentially offering therapeutic benefits.

Biological Activities

-

Neurotransmitter Synthesis :

- The compound contributes to the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which play critical roles in mood regulation, stress response, and cognitive functions.

-

Antimicrobial Properties :

- Research indicates that derivatives of amino acids with a 4-hydroxyphenyl moiety, like this compound, exhibit antimicrobial activity against multidrug-resistant pathogens. These compounds have been shown to be effective against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .

- Antioxidant Effects :

- Potential Anticancer Activity :

Research Findings

Case Studies

-

Antimicrobial Screening :

A library of amino acid derivatives featuring the 4-hydroxyphenyl moiety was synthesized and screened for activity against ESKAPE pathogens. Results indicated significant inhibition zones against Candida auris and other resistant strains, showcasing the potential of these derivatives as novel antimicrobial agents . -

Cytotoxicity Assays :

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . This suggests its potential utility in cancer treatment protocols.

常见问题

Q. What are the optimal synthetic routes for preparing (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves esterification of the corresponding (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄ or HCl). To ensure enantiomeric purity, chiral resolution techniques such as crystallization with chiral auxiliaries or enzymatic kinetic resolution can be employed. Coupling agents like EDCl or DCC may enhance reaction efficiency . Monitoring reaction progress via TLC or HPLC with chiral columns (e.g., Chiralpak AD-H) is critical to confirm stereochemical integrity .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Post-synthesis purification via flash chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC is recommended. Structural validation requires a combination of:

- ¹H/¹³C NMR to confirm proton environments and ester linkage formation .

- Mass spectrometry (HRMS) for molecular ion verification .

- Chiral HPLC to validate enantiomeric excess (>98%) .

Impurity profiling should reference pharmacopeial standards (e.g., EP/ICH guidelines) to identify by-products like hydrolyzed acids or racemized isomers .

Advanced Research Questions

Q. What methodologies are effective in elucidating the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed propanoic acid derivatives or phenolic by-products) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and degradation kinetics under ambient conditions .

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., tyrosine hydroxylase or aromatic amino acid decarboxylase). Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with in vitro activity data to predict pharmacokinetic properties .

Q. What experimental approaches are used to assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- OECD 307 guideline : Perform soil biodegradation assays under aerobic conditions, measuring residual compound levels via LC-UV/MS over 28 days .

- Bioaccumulation testing : Use aquatic models (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).

- Soil mobility : Evaluate adsorption coefficients (Kd) using batch equilibrium tests with varying soil types .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectroscopic data for this compound across different studies?

- Methodological Answer :

- Cross-validate data : Compare NMR chemical shifts and MS fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .

- Control experiments : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate variables causing discrepancies .

- Collaborative studies : Share raw data with independent labs to confirm reproducibility, leveraging platforms like PubChem for data transparency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。